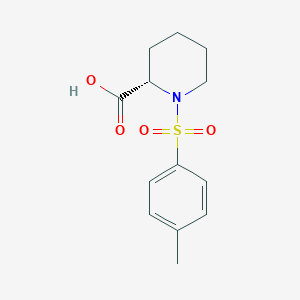
Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate is a chemical compound that belongs to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the trifluoromethyl group and phenoxy group in this compound enhances its chemical stability and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloro-2-(trifluoromethyl)pyrimidine-5-carboxylate.
Phenoxy Substitution: The 4-chloro group is substituted with a phenoxy group using sodium phenoxide in a nucleophilic aromatic substitution reaction.
Esterification: The carboxylic acid group is esterified with ethanol in the presence of a suitable catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, can also be employed for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The phenoxy group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium phenoxide, dimethylamine, sodium thiophenoxide.
Oxidation: Common oxidizing agents such as potassium permanganate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyrimidines with different functional groups.
Hydrolysis: 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylic acid.
Applications De Recherche Scientifique
Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of antiviral, anticancer, and anti-inflammatory drugs.
Agrochemicals: The compound is used in the development of herbicides and fungicides.
Materials Science: It is used in the synthesis of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Mécanisme D'action
The mechanism of action of ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antiviral or anticancer effects .
Comparaison Avec Des Composés Similaires
Ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-hydroxy-2-(trifluoromethyl)pyrimidine-5-carboxylate: This compound has a hydroxy group instead of a phenoxy group, which affects its reactivity and biological activity.
2,4-Bis-(trifluoromethyl)pyrimidine-5-carboxylic acid ethyl ester: This compound has two trifluoromethyl groups, which enhance its chemical stability but may reduce its biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
796-80-5 |
|---|---|
Formule moléculaire |
C14H11F3N2O3 |
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
ethyl 4-phenoxy-2-(trifluoromethyl)pyrimidine-5-carboxylate |
InChI |
InChI=1S/C14H11F3N2O3/c1-2-21-12(20)10-8-18-13(14(15,16)17)19-11(10)22-9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Clé InChI |
NLCFLMSRFORNAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CN=C(N=C1OC2=CC=CC=C2)C(F)(F)F |
Solubilité |
11.7 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


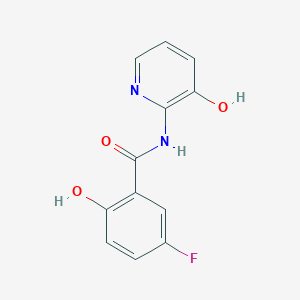
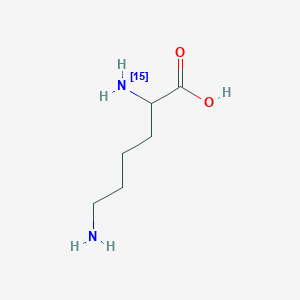
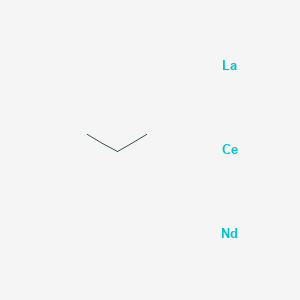
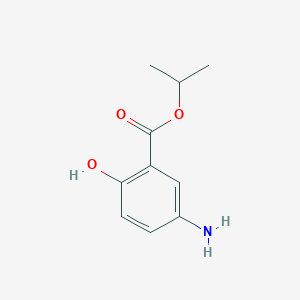
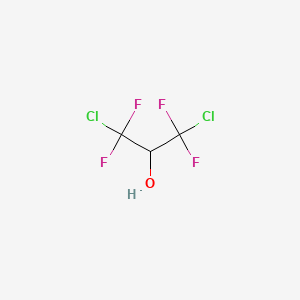
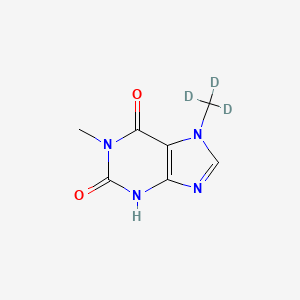



![(2S,3R,5R,8R,9S,10R,13R,14R,17S)-2,3,14-trihydroxy-10,13-dimethyl-17-[(2R)-2,3,6-trihydroxy-6-methylheptan-2-yl]-2,3,4,5,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B13416143.png)

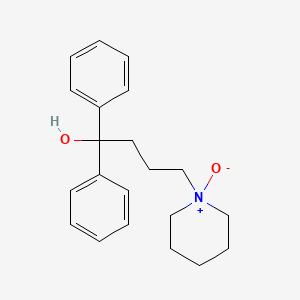
![(6R,7R)-7-amino-3-[(4-carbamoylpyridin-1-ium-1-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13416154.png)
